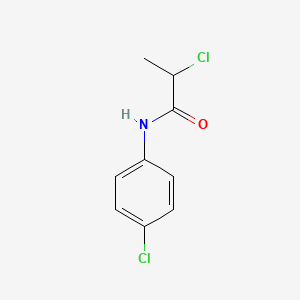

2-chloro-N-(4-chlorophenyl)propanamide

Description

Overview of the Propanamide Chemical Class and Its Diverse Chemical Space

The propanamide chemical class represents a cornerstone of organic chemistry, characterized by a three-carbon propyl chain attached to an amide functional group (-C(=O)N-). fiveable.me As derivatives of propanoic acid, these compounds are integral to a vast and diverse chemical space. The fundamental structure of propanamide allows for extensive substitution at both the nitrogen atom and the carbon backbone, leading to a wide array of molecules with varied physical and chemical properties. fiveable.meontosight.ai

Propanamides are polar molecules, a quality imparted by the amide group which features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). solubilityofthings.com This polarity and capacity for hydrogen bonding result in higher boiling points compared to their corresponding carboxylic acids and significant solubility in water and other polar solvents. fiveable.mesolubilityofthings.com This solubility is a key feature that influences their application in various chemical reactions. fiveable.me

The chemical reactivity of the amide bond, coupled with the potential for functionalization on the propyl chain, makes propanamides valuable intermediates in the synthesis of more complex organic compounds, including those developed for the pharmaceutical and agrochemical industries. fiveable.me Their structural versatility allows them to serve as foundational scaffolds for building a broad spectrum of biologically active molecules. ontosight.ai

Table 1: General Properties of Propanamide

| Property | Value |

|---|---|

| Chemical Formula | C₃H₇NO |

| Molar Mass | 73.09 g/mol |

| Appearance | White crystalline solid |

| Polarity | Polar |

Note: Data is for the parent compound, propanamide. Substituted propanamides will have different properties.

Research Significance of Halogenated Amides in Medicinal and Organic Chemistry

The introduction of halogen atoms—fluorine, chlorine, bromine, and iodine—into organic molecules is a pivotal strategy in modern medicinal and organic chemistry. Halogenated amides, in particular, are of significant research interest due to the profound impact these substituents can have on a molecule's physicochemical properties and biological activity. researchgate.net A significant portion of drugs in clinical development contain halogen atoms, underscoring their importance in drug design. researchgate.netacs.org

Halogenation can enhance the therapeutic potential of a compound by improving its potency and pharmacokinetic profile, which includes absorption, distribution, metabolism, and excretion. researchgate.net The lipophilicity, or fat-solubility, of a molecule can be fine-tuned by the choice and position of the halogen, which can in turn affect its ability to cross biological membranes. researchgate.net

Furthermore, heavier halogens like chlorine, bromine, and iodine can participate in a specific, non-covalent interaction known as a "halogen bond." researchgate.netacs.org This interaction occurs between the electropositive region on the halogen atom (the σ-hole) and a nucleophilic (electron-rich) site, such as a carbonyl oxygen or a nitrogen atom in a biological target like a protein. acs.org These bonds can contribute favorably to the stability of a drug-target complex, enhancing binding affinity and specificity. researchgate.netacs.org The use of halogens is therefore a critical tool for medicinal chemists aiming to optimize the interaction between a drug molecule and its biological target. researchgate.netnamiki-s.co.jp

Positioning 2-chloro-N-(4-chlorophenyl)propanamide within Current Academic Inquiry

This compound is a specific molecule within the broader class of halogenated amides. Its structure features a propanamide core with two distinct halogen substitutions: a chlorine atom at the second position of the propyl chain and a chlorophenyl group attached to the amide nitrogen. This dichlorinated structure places it firmly within the area of academic inquiry focused on halogenated organic compounds.

The synthesis of related N-aryl chloroacetamides and propanamides is a well-documented area of organic synthesis research, often exploring efficient reaction pathways and the creation of novel compounds for further study. prepchem.comijpsr.infonih.gov Research into structurally similar compounds, such as 2-chloro-N-(p-tol-yl)propanamide, has involved detailed solid-state analysis, including X-ray crystallography, to understand intermolecular interactions like hydrogen and halogen bonding that dictate crystal packing. nih.gov These fundamental studies are crucial for understanding the physical properties of materials.

Given the established importance of halogenation in medicinal chemistry, this compound can be viewed as a scaffold or intermediate for the development of new chemical entities. The presence of two chlorine atoms provides specific electronic and steric properties that could be explored in the context of designing molecules with potential biological activity. While extensive research specifically targeting this compound is not widely published, its chemical architecture makes it a relevant subject for studies in synthetic methodology, materials science, and as a building block in medicinal chemistry research programs.

Table 2: Chemical Data for this compound

| Identifier | Value |

|---|---|

| Molecular Formula | C₉H₉Cl₂NO |

| Molecular Weight | 218.08 g/mol |

Source: Data compiled from available chemical databases. scbt.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(4-chlorophenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-7(11)3-5-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARDKNUATHUMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001284081 | |

| Record name | 2-Chloro-N-(4-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21262-05-5 | |

| Record name | 2-Chloro-N-(4-chlorophenyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21262-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-(4-chlorophenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001284081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro N 4 Chlorophenyl Propanamide and Its Analogues

Established Acylation-Based Synthetic Pathways

The most conventional and widely practiced methods for the synthesis of N-aryl amides, including 2-chloro-N-(4-chlorophenyl)propanamide, rely on the formation of an amide bond through acylation. This involves the reaction of an amine with a carboxylic acid derivative, typically an acyl chloride, due to its high reactivity.

Acylation of Arylamines with 2-Chloropropanoyl Chloride Derivatives

The direct acylation of 4-chloroaniline (B138754) with 2-chloropropanoyl chloride represents the most straightforward and traditional pathway to this compound. This reaction is a classic example of nucleophilic acyl substitution. libretexts.orgchemguide.co.uk The lone pair of electrons on the nitrogen atom of 4-chloroaniline attacks the electrophilic carbonyl carbon of 2-chloropropanoyl chloride. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base or a second equivalent of the amine, to form the stable amide product and a hydrochloride salt. libretexts.org

A procedural analogue for this synthesis can be found in the preparation of 2,3-dichloro-N-(4-chlorophenyl)propanamide. In this synthesis, 4-chloroaniline is treated with 2,3-dichloropropionyl chloride in a suitable solvent like chloroform, with pyridine (B92270) added as a base to neutralize the hydrogen chloride byproduct. The reaction is typically performed at a controlled temperature to manage its exothermic nature. prepchem.com

Table 1: Representative Acylation Reactions for N-(4-chlorophenyl)amide Synthesis

| Amine Precursor | Acyl Chloride Precursor | Base | Solvent | Product | Ref. |

|---|---|---|---|---|---|

| 4-chloroaniline | 2,3-dichloropropionyl chloride | Pyridine | Chloroform | 2,3-dichloro-N-(4-chlorophenyl)propanamide | prepchem.com |

| Ethylamine | Ethanoyl chloride | Excess Ethylamine | Concentrated Solution | N-ethylethanamide | libretexts.org |

| 2-(3-chlorophenyl)ethan-1-amine | 2-(4-isobutylphenyl)propanoyl chloride | Triethylamine | Dichloromethane | N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide | mdpi.com |

Reaction of Chlorobenzoyl Chlorides with Propanamine Precursors

An alternative acylation strategy for producing structurally analogous compounds involves the reaction of a chlorobenzoyl chloride with a propanamine derivative. This pathway does not yield the target compound, this compound, but rather results in N-propyl chlorobenzamide analogues. In this scenario, the nucleophilic propanamine attacks the electrophilic carbonyl of the chlorobenzoyl chloride. pearson.com

For instance, the reaction of 2-chlorobenzoyl chloride with amines is a known method for creating N-substituted 2-chlorobenzamides. chemicalbook.com This highlights the versatility of acylation chemistry in generating a diverse library of amide-containing molecules for comparative research, even if they belong to a different subclass (benzamides vs. propanamides).

Alternative and Advanced Synthetic Strategies for this compound

Beyond traditional acylation, modern synthetic chemistry offers innovative approaches to construct the α-chloro amide motif. These methods can provide alternative routes that may offer advantages in selectivity, efficiency, or tolerance of other functional groups.

Direct Chlorination Approaches of Propanamide Scaffolds

A conceptually different approach to this compound is the direct, selective chlorination at the α-position of the parent compound, N-(4-chlorophenyl)propanamide. vivanls.comnist.gov This transformation is challenging due to the relative inertness of α-C-H bonds in amides compared to ketones or aldehydes. However, significant progress has been made in site-selective C-H functionalization.

Modern methods using N-chloroamides under visible light photocatalysis have demonstrated the potential for sterically and electronically controlled chlorination of complex molecules. escholarship.orgnih.gov While direct chlorination of alkanes with reagents like N-chlorosuccinimide (NCS) often leads to poor selectivity, directed approaches using amidyl radicals can achieve high site-selectivity. escholarship.org For the propanamide scaffold, such a strategy would involve generating a nitrogen-centered radical that intramolecularly abstracts a hydrogen atom from the α-carbon, followed by chlorine transfer to the resulting carbon-centered radical. This advanced method avoids the need to handle potentially unstable α-chloro acyl chlorides.

Exploration of Umpolung Strategies in Amide Synthesis

Umpolung, or reactivity reversal, offers a powerful and non-traditional strategy for forming the α-chloro amide bond. nih.govresearchgate.net Conventional amide synthesis relies on the nucleophilicity of amines. In contrast, umpolung strategies can render the α-carbon of an amide electrophilic.

Recent breakthroughs have described a general method to prepare α-heteroatom-functionalized secondary amides, including α-chloro amides, under redox-neutral conditions from hydroxamate precursors. nih.govacs.orgresearchgate.net This transformation involves a formal oxidation state reshuffle from the nitrogen to the α-carbon, proceeding through a proposed α-lactam intermediate. researchgate.net This protocol is highly chemoselective and tolerates a wide range of functional groups that would be incompatible with traditional enolate chemistry, which is hampered by the low acidity of the amide α-C-H bond. nih.gov This approach represents a significant advance, enabling the synthesis of complex α-chloro amides that are difficult to access through classical routes. nih.govresearchgate.net

Table 2: Scope of Umpolung Synthesis for α-Chloro Amides

| Substrate Type | Key Features | Product | Ref. |

|---|---|---|---|

| Non-activated hydroxamate | Tolerates enolizable ketones | α-chloro amide | researchgate.net |

| Amino acid-derived substrate | Tolerates acidic N-H and C-H bonds | α-chloro peptide derivative | nih.gov |

| Drug derivative | Late-stage functionalization | α-chloro amide of drug molecule | researchgate.net |

Synthetic Routes to Structurally Related Propanamide Derivatives for Research Comparisons

The synthesis of analogues of this compound provides essential context and allows for comparative studies. The methodologies employed often mirror those used for the target compound but with variations in the starting materials.

A prominent example is the synthesis of N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a derivative of the drug ibuprofen (B1674241). This compound is prepared via the standard acylation of 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride, which is itself generated from ibuprofen and thionyl chloride. mdpi.com This demonstrates the modularity of the acylation approach, where diverse amines and acyl chlorides can be combined to create a wide array of propanamide structures.

Similarly, the synthesis of N-aryl acetamides, such as 2-chloro-N-(aryl)acetamides, is readily achieved by reacting various aromatic amines with chloroacetyl chloride. google.com These reactions provide a basis for understanding the electronic and steric effects of substituents on both the aniline (B41778) and acyl chloride components during amide bond formation.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 2,3-dichloro-N-(4-chlorophenyl)propanamide |

| 2,3-dichloropropionyl chloride |

| This compound |

| 2-chlorobenzoyl chloride |

| 2-chloropropanoyl chloride |

| 2-(3-chlorophenyl)ethan-1-amine |

| 2-(4-isobutylphenyl)propanoyl chloride |

| 4-chloroaniline |

| Chloroacetyl chloride |

| Chloroform |

| Ethanoyl chloride |

| Ethylamine |

| Hydrogen chloride |

| Hydroxamate |

| Ibuprofen |

| N-chloro-N-propyl-chlorobenzamide |

| N-chloroamides |

| N-chlorosuccinimide (NCS) |

| N-ethylethanamide |

| N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide |

| N-(4-chlorophenyl)propanamide |

| Pyridine |

| Thionyl chloride |

Strategic Substituent Modifications on the Phenyl Ring and Amide Backbone

A primary strategy in the development of analogues of this compound involves the systematic modification of substituents on the aromatic ring and the nitrogen atom of the amide backbone. Aromatic rings are crucial for interacting with biological targets through various non-covalent forces, and the introduction of different functional groups can modulate the molecule's pharmacological properties. mdpi.com This approach allows for a fine-tuning of the electronic and steric characteristics of the compound to explore structure-activity relationships (SAR).

The synthesis of the parent scaffold, such as 2,3-dichloro-N-(4-chlorophenyl)propanamide, is often achieved through the reaction of a substituted aniline (e.g., 4-chloroaniline) with a suitable acyl chloride (e.g., 2,3-dichloropropionyl chloride) in the presence of a base like pyridine. prepchem.com This foundational reaction provides a versatile starting material for further modifications.

Research has shown that introducing a range of substituents onto the N-aryl ring can significantly influence the compound's activity. For instance, in a series of N-(alkyl/aryl)-4-nitrobenzamide derivatives, which share a similar structural concept, various substituted anilines and amines were reacted with an acid chloride precursor to generate a library of compounds. nih.gov The study demonstrated that the nature and position of the substituents on the phenyl ring, such as methyl (-CH₃) and nitro (-NO₂) groups, played a critical role in the biological activity of the resulting molecules. nih.gov The presence of both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (e.g., -NO₂, -Cl) groups has been explored to modulate the electronic environment of the phenyl ring. nih.govijpsr.info

The following table details a series of benzamide (B126) derivatives and highlights how different substituents on the N-phenyl ring affect their inhibitory activity against α-glucosidase, illustrating the importance of these strategic modifications.

Table 1: Effect of N-phenyl Substituents on the α-glucosidase Inhibitory Activity of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide Derivatives. Data sourced from nih.gov.

Incorporation of Diverse Heterocyclic Moieties

Another significant synthetic strategy involves the incorporation of heterocyclic rings into the 2-chloro-N-phenylpropanamide scaffold. Heterocyclic moieties are prevalent in many biologically active compounds and can introduce key functionalities, improve solubility, and provide specific geometries for receptor binding.

One approach is to use the chloroacetamide or chloropropanamide as a reactive intermediate to build a new heterocyclic ring. For example, 2-chloro-N-p-tolylacetamide, an analogue of the target compound, has been used as a starting material to synthesize various heterocyclic derivatives. researchgate.netscilit.com Reaction of this intermediate with reagents like thiosemicarbazide (B42300) or semicarbazide, followed by cyclization reactions, can lead to the formation of compounds containing rings such as β-lactams. researchgate.netscilit.com This demonstrates how the reactive α-chloro group on the amide backbone can serve as a handle for constructing more complex molecular architectures.

Alternatively, pre-formed heterocyclic rings can be attached to the propanamide core. A study involving the design of new propanamide derivatives evaluated compounds where a phenylpyridazine ring system was incorporated. nih.gov These compounds were synthesized and assessed for their ability to inhibit cholinesterase enzymes. The results indicated that the presence of the pyridazine (B1198779) moiety was a key determinant of their inhibitory activity. nih.gov To further understand the role of the heterocycle, a parallel series of compounds bearing a biphenyl (B1667301) group instead of phenylpyridazine was also synthesized and tested. nih.gov

The data below summarizes the inhibitory activity of several propanamide derivatives incorporating a phenylpyridazine moiety against acetylcholinesterase (AChE), showcasing the potential of this synthetic strategy.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of N-Aryl Propanamide Derivatives Bearing a Phenylpyridazine Moiety. Data sourced from nih.gov.

These synthetic methodologies, focusing on both substituent modulation and the integration of heterocyclic systems, provide a robust framework for generating chemical diversity around the this compound core, enabling the exploration of structure-activity relationships for various biological targets.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 2 Chloro N 4 Chlorophenyl Propanamide

Nucleophilic Substitution Reactions Involving the Alpha-Chloro Group

The electron-withdrawing nature of the adjacent carbonyl group activates the alpha-carbon of 2-chloro-N-(4-chlorophenyl)propanamide towards nucleophilic substitution. This reactivity is a cornerstone of its chemical profile, allowing for the introduction of a variety of functional groups. The predominant mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) pathway, characterized by a backside attack of the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon is chiral.

Reactivity with Amine Nucleophiles

The reaction of this compound with amine nucleophiles is a classic example of an SN2 reaction. Amines, possessing a lone pair of electrons on the nitrogen atom, are effective nucleophiles that can displace the chloride leaving group. The reaction proceeds through a transition state where the amine is forming a new carbon-nitrogen bond as the carbon-chlorine bond is breaking.

The rate of this reaction is influenced by several factors, including the steric hindrance of both the amine nucleophile and the alpha-carbon of the amide, as well as the basicity and concentration of the amine. Primary amines generally react more readily than secondary amines due to reduced steric bulk.

A general representation of this reaction is as follows:

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | R-NH2 (Primary Amine) | 2-(R-amino)-N-(4-chlorophenyl)propanamide |

| This compound | R2NH (Secondary Amine) | 2-(R2-amino)-N-(4-chlorophenyl)propanamide |

Detailed research findings on specific amine nucleophiles with this compound, including kinetic data and yields, are not extensively available in publicly accessible literature. However, the principles of SN2 reactions suggest that less sterically hindered and more basic amines would facilitate a faster reaction rate.

Reactions with Thiol and Alkoxide Nucleophiles

Thiol and alkoxide ions are also potent nucleophiles that readily participate in SN2 reactions with the alpha-chloro group of this compound. Thiolates (RS-), the conjugate bases of thiols, are particularly effective nucleophiles due to the high polarizability of the sulfur atom. The reaction with a thiol leads to the formation of a thioether linkage.

Similarly, alkoxides (RO-), generated from the deprotonation of alcohols, can displace the chloride to form an ether. The reactivity of the alkoxide is dependent on its basicity and the degree of steric hindrance around the oxygen atom.

| Nucleophile | Product |

|---|---|

| Thiolate (RS-) | 2-(R-thio)-N-(4-chlorophenyl)propanamide |

| Alkoxide (RO-) | 2-(R-oxy)-N-(4-chlorophenyl)propanamide |

Specific experimental data for the reactions of this compound with various thiol and alkoxide nucleophiles are not readily found in the surveyed literature. The outcomes are predicted based on established SN2 reaction mechanisms.

Amide Functional Group Transformations: Hydrolysis and Reduction Pathways

The amide functional group in this compound is relatively stable but can be cleaved or reduced under more forceful reaction conditions. These transformations are fundamental in altering the core structure of the molecule.

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the hydrolysis of the amide bond in this compound can occur. The mechanism typically involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of 4-chloroaniline (B138754) result in the formation of 2-chloropropanoic acid.

The rate of acid-catalyzed hydrolysis is dependent on the concentration of the acid and the temperature. Strong mineral acids such as sulfuric acid or hydrochloric acid are commonly employed.

| Condition | Products |

|---|---|

| Acidic (e.g., H2SO4, H2O, heat) | 2-chloropropanoic acid and 4-chloroaniline |

While the general mechanism of acid-catalyzed amide hydrolysis is well-established, specific kinetic studies and detailed mechanistic investigations for this compound are not prominently reported.

Base-Catalyzed Hydrolysis Investigations

Base-catalyzed hydrolysis of the amide linkage is also a feasible transformation. The mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate and proton transfer steps lead to the formation of a carboxylate salt (2-chloropropanoate) and 4-chloroaniline. This process generally requires elevated temperatures.

It is important to note that under basic conditions, nucleophilic substitution at the alpha-carbon to replace the chloro group with a hydroxyl group can compete with amide hydrolysis.

| Condition | Products |

|---|---|

| Basic (e.g., NaOH, H2O, heat) | Sodium 2-chloropropanoate and 4-chloroaniline |

Reductive Conversions to Corresponding Amine Derivatives

The amide functional group can be reduced to an amine through the use of powerful reducing agents. Lithium aluminum hydride (LiAlH4) is a common reagent for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-containing species to form an iminium ion intermediate. A second hydride addition to the iminium ion yields the final amine product. This reaction effectively converts the carbonyl group into a methylene (B1212753) group (CH2).

| Reagent | Product |

|---|---|

| 1. LiAlH4, 2. H2O | N-(4-chlorophenyl)propan-1-amine |

Although the reduction of amides with LiAlH4 is a standard synthetic method, specific procedural details and yields for the reduction of this compound are not widely documented.

Role as an Acylating Agent in Complex Organic Synthesis

In the field of organic synthesis, an acylating agent is a reagent capable of transferring an acyl group (R-C=O) to a nucleophile. This class of reactions, known as acylation, is fundamental for creating carbon-heteroatom and carbon-carbon bonds, forming key functional groups such as esters, amides, and ketones. While highly reactive carboxylic acid derivatives like acyl chlorides and anhydrides are the most common acylating agents, the reactivity of amides in this role is significantly more nuanced.

The chemical structure of this compound, a secondary amide, inherently limits its capacity to function as an effective acylating agent under standard conditions. The stability of the amide bond is a result of resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group (nN → π*C=O conjugation). thieme-connect.com This resonance imparts a partial double bond character to the C-N bond, strengthening it and making the nitrogen a poor leaving group. thieme-connect.com Consequently, direct nucleophilic attack at the carbonyl carbon and subsequent cleavage of the C-N bond are energetically unfavorable. thieme-connect.com

For an amide to act as an acylating agent, the amide bond must be "activated" to overcome this inherent stability. thieme-connect.comrsc.org Activation typically involves modifying the nitrogen atom to make it a better leaving group. This can be achieved by:

Protonation or Lewis Acid Coordination: In the presence of strong acids, the carbonyl oxygen can be protonated, making the carbonyl carbon more electrophilic. However, cleavage of the C-N bond still requires harsh conditions.

N-Substitution with Electron-Withdrawing Groups: Attaching a strongly electron-withdrawing group to the amide nitrogen can significantly reduce the resonance stabilization by pulling electron density away from the nitrogen atom. thieme-connect.com This de-stabilization of the amide bond facilitates its cleavage upon nucleophilic attack.

While the scientific literature does not prominently feature this compound itself as a direct acylating agent, extensive research has been conducted on structurally related compounds where the N-(4-chlorophenyl) moiety is part of a highly effective acylating system. A key example is the development of N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides as powerful and chemoselective N-acylating reagents. researchgate.net

In these modified reagents, the presence of the strongly electron-withdrawing 4-nitrobenzenesulfonyl group on the nitrogen atom dramatically alters the reactivity. This group serves to activate the acyl group, making the N-(4-chlorophenyl)-4-nitrobenzenesulfonamide anion an excellent leaving group. These reagents have demonstrated high efficiency for the acylation of various amines in water, highlighting a green chemistry approach. researchgate.net The research showcases selective acylation of primary amines in the presence of secondary amines, and aliphatic amines over aryl amines. researchgate.net

The table below summarizes the research findings for the acylation of benzylamine (B48309) with various N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides, demonstrating their effectiveness as acylating agents. researchgate.net

| Acyl Group Transferred (from Reagent) | Substrate | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Benzoyl | Benzylamine | Water | 4 | 95 |

| 4-Nitrobenzoyl | Benzylamine | Water | 5 | 94 |

| 4-Methoxybenzoyl | Benzylamine | Water | 5 | 92 |

| Acetyl | Benzylamine | Water | 3 | 96 |

| Phenylacetyl | Benzylamine | Water | 3 | 95 |

Spectroscopic Characterization and Advanced Structural Elucidation Research

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H and ¹³C NMR) for Proton and Carbon Environments

No experimental ¹H or ¹³C NMR data for 2-chloro-N-(4-chlorophenyl)propanamide has been found in a comprehensive search of scientific databases. The elucidation of its proton and carbon chemical environments, including chemical shifts, coupling constants, and signal multiplicities, is contingent on future experimental studies.

Vibrational Spectroscopy Analysis (FT-IR and FT-Raman) for Functional Group Identification

Detailed experimental FT-IR and FT-Raman spectra for this compound are not available in the public domain. Analysis of its characteristic vibrational frequencies, which would confirm the presence of functional groups such as the secondary amide (N-H and C=O stretching) and carbon-chlorine bonds, awaits spectroscopic measurement.

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

While predicted mass-to-charge ratios for various adducts of the molecular ion can be calculated, experimental mass spectrometry data detailing the specific fragmentation pattern of this compound is not documented in available literature. Such data would be essential for confirming its molecular weight and understanding its fragmentation pathways upon ionization.

X-ray Diffraction Studies for Solid-State Conformation and Intermolecular Interactions

A search for crystallographic information has revealed no published X-ray diffraction studies for this compound. Consequently, information regarding its solid-state conformation, crystal packing, bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) remains undetermined.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to understand the intrinsic electronic properties and behavior of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For molecules like 2-chloro-N-(4-chlorophenyl)propanamide, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p), can accurately predict molecular geometry (bond lengths, bond angles) and vibrational frequencies. researchgate.netjst.org.inresearchgate.net

Theoretical vibrational analysis allows for the assignment of characteristic vibrational modes to the functional groups within the molecule. xisdxjxsu.asia These calculated frequencies can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to validate the computational model. Studies on analogous N-chlorophenyl acetamides and propanamides show strong agreement between calculated and experimentally measured vibrational frequencies. researchgate.netxisdxjxsu.asia Key vibrational modes for this class of compounds include the N-H stretch, C=O stretch, and C-Cl stretch.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | ~3300-3400 |

| C=O (Amide I) | Stretching | ~1680-1720 |

| N-H (Amide II) | Bending | ~1520-1560 |

| C-N (Amide) | Stretching | ~1250-1300 |

| C-Cl (Aromatic) | Stretching | ~1080-1100 |

| C-Cl (Aliphatic) | Stretching | ~650-750 |

Note: The values are illustrative and based on DFT calculations performed on structurally similar compounds.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to describing a molecule's chemical reactivity and electronic properties. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting molecular stability and reactivity. researchgate.netnih.gov

A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap suggests the molecule is more reactive and polarizable. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, such as chemical hardness, softness, chemical potential, and the electrophilicity index, which help quantify the molecule's reactive nature. jst.org.inresearchgate.net In related N-chlorophenyl acetamides, the HOMO is typically localized on the chlorophenyl ring, while the LUMO is distributed across the acetamide (B32628) group, indicating the flow of charge during electronic transitions. researchgate.net

| Parameter | Definition | Typical Calculated Value (eV) | Implication |

|---|---|---|---|

| E_HOMO | Energy of Highest Occupied Molecular Orbital | ~ -6.5 to -7.0 | Electron-donating capacity |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | ~ -1.5 to -2.0 | Electron-accepting capacity |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | ~ 4.5 to 5.5 | High value indicates high kinetic stability and low reactivity |

Note: Values are based on data for structurally similar compounds like N-(4-chloro phenyl)-2,2-dichloroacetamide. researchgate.net

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. xisdxjxsu.asia The MEP map plots the electrostatic potential onto the molecule's electron density surface.

Different colors on the MEP surface represent varying potential values:

Red regions indicate negative electrostatic potential, corresponding to electron-rich areas. These sites are susceptible to electrophilic attack. For this compound, the most negative potential is typically concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas. These sites are prone to nucleophilic attack. The most positive potential is generally found around the amide hydrogen (N-H), making it a potential hydrogen bond donor site. researchgate.netresearchgate.net

Green regions represent areas of neutral or near-zero potential, often found over the hydrophobic surfaces of the aromatic ring and alkyl chain.

The MEP analysis for this molecule and its analogs confirms that the carbonyl oxygen is the primary site for electrophilic interaction, while the amide hydrogen is the main site for nucleophilic interaction. xisdxjxsu.asia

Analysis of Non-Covalent Interactions

Non-covalent interactions are crucial for understanding how this compound interacts with its environment, particularly within biological systems like protein binding pockets.

Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom, known as a σ-hole, interacts with a nucleophilic site such as an oxygen or nitrogen atom. semanticscholar.org In this compound, both chlorine atoms can potentially participate in halogen bonding.

Crystal structure analysis of the closely related compound 2-chloro-N-(p-tolyl)propanamide has revealed the presence of weak C—Cl⋯O=C halogen bonds, where the chlorine atom on the propanamide chain interacts with the carbonyl oxygen of an adjacent molecule. researchgate.net This type of interaction is highly relevant in biological contexts, as the chlorine atoms of the ligand could form halogen bonds with electron-rich residues (e.g., the backbone carbonyl oxygen of an amino acid) within a protein's active site, contributing to binding affinity and specificity.

Hydrogen Bonding: The amide group (-CONH-) in this compound is a classic motif for hydrogen bonding.

The amide proton (N-H) acts as a hydrogen bond donor .

The carbonyl oxygen (C=O) acts as a hydrogen bond acceptor . mdpi.com

These capabilities allow the molecule to form specific and directional interactions with biological targets. For instance, crystal structures of similar compounds show intermolecular N—H⋯O hydrogen bonds that link molecules together in the solid state. researchgate.netnih.gov Within a biological receptor, the amide group can engage in similar hydrogen bonding with amino acid side chains (e.g., serine, threonine, asparagine, glutamine) or the peptide backbone, which is often a key determinant of molecular recognition. cam.ac.uk

Hydrophobic Interactions: The 4-chlorophenyl ring is a significant hydrophobic moiety. This nonpolar region can engage in favorable hydrophobic interactions with nonpolar pockets within a protein. Such interactions are driven by the entropic effect of releasing ordered water molecules from the nonpolar surfaces of both the ligand and the protein. Studies on related propanamide-based antagonists have highlighted that interactions with hydrophobic pockets in receptors can be a principal determinant of biological activity. nih.govresearchgate.net

Molecular Docking Studies with Relevant Biological Macromolecules

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a protein.

The primary goal of molecular docking is to calculate the binding affinity, often expressed as a scoring function or in terms of binding energy (kcal/mol), which estimates the strength of the interaction between the ligand and its target protein. A more negative binding energy typically indicates a more stable and favorable interaction. Docking simulations also elucidate the specific mode of interaction, identifying key molecular interactions such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions between the ligand and amino acid residues within the protein's binding site.

While these computational predictions are invaluable for screening and lead optimization, specific published molecular docking studies detailing the binding affinity and interaction modes of this compound with specific biological macromolecules were not identified in a review of available scientific literature. A hypothetical output from such a study would typically be presented in a format similar to the illustrative table below.

Illustrative Docking Results Table (Note: The data below is for illustrative purposes only and does not represent actual experimental or computational results for this compound.)

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| EGFR Kinase | -8.5 | MET793 | Hydrogen Bond |

| LEU718 | Hydrophobic | ||

| LYS745 | Hydrophobic | ||

| Lck Kinase | -7.9 | THR338 | Hydrogen Bond |

| VAL281 | Hydrophobic | ||

| MET341 | Hydrophobic | ||

| CB1 Receptor | -9.1 | SER383 | Hydrogen Bond |

| PHE379 | Pi-Pi Stacking | ||

| LEU193 | Hydrophobic |

Characterization of Specific Molecular Targets and Binding Sites (e.g., EGFR Kinase Enzyme, Lymphocyte-Specific Kinase, CB1 Receptor)

The selection of relevant biological macromolecules is critical for meaningful molecular docking studies. Based on the common targets for compounds with similar structural motifs, several key proteins are of interest.

EGFR Kinase Enzyme: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell signaling pathways controlling growth and proliferation. Its ATP-binding site is a major target for cancer therapy. Inhibitors typically bind within this cleft, forming hydrogen bonds with hinge region residues like Met793 and interacting with other key residues. Some inhibitors form covalent bonds with specific cysteine residues, such as Cys797, leading to irreversible inhibition.

Lymphocyte-Specific Kinase (Lck): As a member of the Src family of non-receptor tyrosine kinases, Lck is essential for T-cell signaling and activation, making it an attractive target for immunosuppressant drugs. The Lck kinase domain also contains a highly conserved ATP-binding site. Selective inhibitors often exploit a deep, hydrophobic pocket adjacent to this ATP-binding site, which is not utilized by ATP itself, to achieve specificity over other kinases.

CB1 Receptor: The Cannabinoid Receptor 1 (CB1) is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. The binding site for ligands is located within a crevice formed by its seven transmembrane helices. Key interactions for ligands often involve specific residues within this pocket that contribute to agonist or antagonist activity.

Although these targets are well-characterized, specific computational studies confirming the binding of this compound into these specific sites and characterizing its interaction are not available in the reviewed literature.

Molecular Dynamics Simulations for Dynamic Binding Behavior and Conformational Changes

Molecular Dynamics (MD) simulations provide a deeper understanding of the dynamic nature of a protein-ligand complex over time. While molecular docking provides a static snapshot of the binding pose, MD simulations model the movements and conformational changes of both the ligand and the protein in a simulated physiological environment. These simulations can assess the stability of the predicted binding pose, revealing whether the ligand remains securely in the binding pocket. Key analyses, such as Root Mean Square Deviation (RMSD) of the protein and ligand, can confirm the stability of the complex. Such studies are crucial for validating docking results but have not been published for this compound.

In Silico Prediction of Potential Biological Activities and Drug-Likeness

In silico tools are widely used to predict the pharmacokinetic properties and drug-likeness of a compound based on its chemical structure. These predictions help to identify candidates that are more likely to have favorable properties for further development.

Commonly evaluated parameters include:

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans. The rules are:

Molecular weight less than 500 Daltons.

An octanol-water partition coefficient (log P) not over 5.

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

ADMET Properties: This acronym stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity. Computational models predict properties like human intestinal absorption, blood-brain barrier penetration, potential for metabolism by cytochrome P450 enzymes, and various toxicity risks.

A comprehensive in silico profile for this compound has not been detailed in the available scientific literature. Such an analysis would be a critical first step in evaluating its potential as a therapeutic agent.

Illustrative Drug-Likeness and ADMET Profile (Note: The data below is for illustrative purposes only and does not represent actual calculated properties for this compound.)

| Property | Predicted Value | Compliance |

| Lipinski's Rule of Five | ||

| Molecular Weight | 294.16 | Yes |

| LogP | 3.2 | Yes |

| Hydrogen Bond Donors | 1 | Yes |

| Hydrogen Bond Acceptors | 1 | Yes |

| ADMET Prediction | ||

| Human Intestinal Absorption | High | Favorable |

| Blood-Brain Barrier Permeant | Yes | Favorable |

| CYP2D6 Inhibitor | No | Favorable |

| AMES Toxicity | No | Favorable |

Structure Activity Relationship Sar Studies of 2 Chloro N 4 Chlorophenyl Propanamide Derivatives

Systemic Modification of Halogen Substituents and Their Influence on Biological Response

The presence and nature of halogen substituents are critical modulators of biological activity in chemical compounds. eurochlor.org In derivatives related to 2-chloro-N-(4-chlorophenyl)propanamide, the two chlorine atoms—one on the propanamide moiety and one on the phenyl ring—play a pivotal role. The influence of halogen atoms is often established empirically, as their introduction can either enhance or diminish a compound's efficacy depending on the specific biological target. eurochlor.orgresearchgate.net

Studies on analogous chemical series demonstrate the profound impact of halogen modifications. For instance, in a series of N-(arylmethoxy)-2-chloronicotinamide herbicides, the substitution pattern on the benzyl (B1604629) ring was critical for activity. A compound featuring a 3,4-dichloro substitution pattern exhibited excellent herbicidal activity against certain weeds. sci-hub.boxresearchgate.net This highlights that the number and position of chlorine atoms can significantly enhance potency.

Conversely, in a different series of propanamide derivatives investigated as TRPV1 antagonists, replacing a tert-butyl group with various halogens on the N-benzyl ring led to a nuanced response. Although receptor activity improved as the size of the halogen increased from chlorine to iodine, the potency of these halogenated analogs remained lower than that of the parent compound. nih.gov This underscores that the specific context of the molecular scaffold and its biological target dictates the outcome of halogen substitution.

The following table, based on data from herbicidal nicotinamide (B372718) derivatives, illustrates how different halogen substitutions on an aromatic ring can affect biological activity. sci-hub.boxresearchgate.net

| Compound ID | Aromatic Ring Substituent | Biological Activity (Inhibition % at 100 µM) |

| 5a | 2-Cl | 83.3 |

| 5b | 3-Cl | 80.0 |

| 5c | 4-Cl | 93.3 |

| 5d | 2,4-diCl | 96.7 |

| 5e | 2,6-diCl | 90.0 |

| 5f | 3,4-diCl | 100.0 |

| 5g | 4-F | 86.7 |

Impact of Aromatic Ring Substitutions on Pharmacological Profiles

Beyond the foundational chlorine atom, additional substitutions on the N-(4-chlorophenyl) ring allow for the fine-tuning of a compound's pharmacological profile. The electronic and steric properties of these substituents can drastically alter binding affinity and efficacy.

A study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents provides significant insight. nih.gov In this series, various substituents were placed on the N-phenyl ring, and their effect on the inhibition of α-glucosidase was measured. The results indicated that the presence of both an electron-donating group (like methyl, -CH₃) and an electron-withdrawing group (like nitro, -NO₂) on the phenyl ring was highly favorable for inhibitory activity. nih.gov

For example, a derivative with a 2-methyl-5-nitro substitution on the N-phenyl ring was identified as the most potent compound in the series against the enzyme. nih.gov This suggests that a specific combination of electronic effects on the aromatic ring is crucial for optimal interaction with the biological target. In another example from TRPV1 antagonists, placing an electron-donating methoxy (B1213986) group at the 4-position of the N-benzyl ring led to a dramatic reduction in receptor potency, while a trifluoromethyl group resulted in potency similar to chloro and bromo analogs. nih.gov

The table below summarizes the structure-activity relationships for key antidiabetic derivatives, showing the impact of N-phenyl ring substitutions on α-glucosidase inhibition. nih.gov

| Compound ID | N-Phenyl Ring Substituent (R) | α-Glucosidase Inhibition (IC₅₀ in µM) |

| 5a | H | 1.98 |

| 5g | 2-Cl | 1.83 |

| 5h | 3-Cl | 1.76 |

| 5i | 4-Cl | 1.79 |

| 5j | 2-NO₂ | 1.62 |

| 5k | 3-NO₂ | 1.58 |

| 5o | 2-CH₃, 5-NO₂ | 1.14 |

| 5p | 4-CH₃ | 1.87 |

Investigation of Variations in the Propanamide Backbone and Amide Nitrogen Substituents

Modifications to the central propanamide backbone and the substituents on the amide nitrogen are key strategies for exploring the SAR of this chemical class. The propanamide moiety serves as a scaffold, and alterations to its structure can influence the compound's conformation and its ability to fit into a biological target's binding site.

In extensive SAR studies of propanamide-based TRPV1 antagonists, the "B-region," corresponding to the propanamide part, was systematically modified. nih.gov For instance, replacing the α-methyl group of the propanamide with two methyl groups (dimethyl) or a cyclopropyl (B3062369) group was investigated. These modifications, which alter the steric bulk and conformational flexibility around the amide bond, generally resulted in a significant decrease in receptor affinity and antagonistic activity compared to the original α-methyl amides. nih.govresearchgate.net

Furthermore, the nature of the linkage between the aromatic C-region and the propanamide nitrogen was explored. Extending the linker with additional carbons or introducing elements like unsaturation (a double bond) had a profound impact on activity. In one case, a diphenylpropyl linker provided good binding affinity, and introducing a double bond to create a diphenylpropenyl group enhanced potency several-fold. nih.gov These findings demonstrate that the geometry and nature of the backbone are critical for optimal biological activity.

The following table, derived from SAR studies of TRPV1 antagonists, shows how modifications to the propanamide backbone affect receptor binding affinity. nih.gov

| Compound ID | Modification to Propanamide "B-Region" | Binding Affinity (Ki in nM) |

| Parent Compound | Standard α-methyl propanamide | 21.0 |

| Analog 8 | α,α-dimethyl propanamide | >10,000 |

| Analog 14 | α,α-cyclopropyl propanamide | 1,210 |

Correlation of Computational Predictions with Experimental Biological Activity Data

Computational chemistry plays a vital role in understanding and predicting the biological activity of novel compounds, including derivatives of this compound. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking provide valuable insights that correlate well with experimental findings. researchgate.net

In the study of antidiabetic 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, molecular docking simulations were used to elucidate the interactions between the compounds and the active sites of target enzymes. nih.gov The docking studies revealed that the most active compounds formed key hydrogen bonds, electrostatic interactions, and hydrophobic interactions with specific amino acid residues. For instance, the nitro group and sulfonamide group of the most potent compounds were shown to be crucial for forming these stabilizing interactions. nih.gov

Furthermore, molecular dynamics simulations were performed on the most active compound to validate its stability within the binding site of the target protein. The simulation results, which showed a stable complex, corroborated the experimental data and provided a structural basis for the compound's high inhibitory potential. nih.gov Similar approaches using 2D- and 3D-QSAR models have been successfully applied to other series, such as arylpropenamide inhibitors of the Hepatitis B virus, demonstrating that computational models can reliably predict biological activity. nih.gov These correlations between in silico predictions and in vitro data are instrumental in rationally designing more potent and selective molecules.

Advanced Research on Biological Activities and Mechanisms of Action

Antineoplastic and Antiproliferative Research Investigations

Induction of Apoptosis in Cancer Cell Models

Direct studies investigating the induction of apoptosis in cancer cell models by 2-chloro-N-(4-chlorophenyl)propanamide have not been extensively reported. However, research on the related compound Propanil demonstrates that chloroanilides can trigger apoptotic processes in human cells. One study found that Propanil induces apoptosis in isolated human lymphocytes through mechanisms involving oxidative stress and the release of inflammatory mediators. researchgate.net The process begins with the production of reactive oxygen species (ROS), which leads to damage of membrane phospholipids. researchgate.net The resulting cascade of oxidative stress and inflammation contributes to the activation of the apoptotic pathway. researchgate.net

This pro-apoptotic activity is a hallmark of many cytotoxic agents used in cancer therapy, where the goal is to selectively eliminate malignant cells. youtube.com Apoptosis is a regulated process of programmed cell death involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. youtube.com Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. youtube.com The ability of Propanil to induce ROS suggests a potential engagement of the intrinsic pathway, where mitochondrial stress is a key initiating factor.

| Compound | Cell Model | Observed Effect | Associated Mechanism | Reference |

|---|---|---|---|---|

| Propanil (N-(3,4-dichlorophenyl)propanamide) | Human Lymphocytes | Induction of Apoptosis | Generation of Reactive Oxygen Species (ROS), Oxidative Stress, Inflammatory Mediator Release | researchgate.net |

Anti-inflammatory Research Perspectives

The anti-inflammatory potential of this compound has not been specifically characterized. However, research into its structural analog, Propanil, presents a complex immunomodulatory profile that includes both pro-inflammatory and anti-inflammatory effects.

In vivo and in vitro studies in humans have shown that Propanil can modulate cytokine production, inhibiting phytohaemagglutinin (PHA)-induced interferon-gamma (IFN-γ) and Interleukin-10 (IL-10) production. researchgate.net Conversely, it was found to increase lipopolysaccharide (LPS)-induced Interleukin-6 (IL-6) release, while not affecting Tumor Necrosis Factor-alpha (TNF-α) production in the same model. researchgate.net

In animal models of Propanil-induced hepatotoxicity, the compound triggers a significant inflammatory response. nih.gov This is characterized by increased levels of myeloperoxidase (MPO) and nitric oxide (NO), as well as elevated protein expressions of key inflammatory mediators such as nuclear factor-κB (NF-κB p65), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2). nih.gov These findings suggest that chloroanilide compounds can activate significant inflammatory signaling pathways, which could be a focus of future research to determine if derivatives like this compound possess agonist or antagonist properties in inflammatory contexts.

| Compound | Model | Finding | Reference |

|---|---|---|---|

| Propanil | Human cells (in vitro) | Inhibited PHA-induced IFN-γ and IL-10 production | researchgate.net |

| Propanil | Human cells (in vitro) | Increased LPS-induced IL-6 release | researchgate.net |

| Propanil | Wistar Rats (in vivo) | Increased hepatic MPO and NO levels | nih.gov |

| Propanil | Wistar Rats (in vivo) | Upregulated protein expression of NF-κB, iNOS, and COX-2 | nih.gov |

Modulatory Effects on Specific Receptor Activity

There is no direct evidence in the reviewed literature of this compound interacting with known pain modulation receptors. However, the propanamide scaffold is present in molecules designed to target these pathways. For instance, various N-benzyl 2-(phenyl)propanamide derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor, a key player in nociceptive signaling. These studies demonstrate that modifications to the phenyl rings and the propanamide structure can significantly influence binding affinity and antagonist potency at this pain-related receptor. This suggests that the general structure of this compound could potentially serve as a basic framework for developing ligands targeting pain receptors, though specific activity remains to be investigated.

No studies have been identified that directly link this compound to Cannabinoid-1 Receptor (CB1R) activity. The field of CB1R inverse agonists has been explored for therapeutic applications, particularly in metabolic disorders. While the specific target compound has not been studied in this context, the broader N-phenyl amide chemical class has been utilized in the design of various receptor modulators. For example, more complex molecules that contain both chlorophenyl and propanamide-like structures have been evaluated as potent CB1R inverse agonists. This indicates that the core components of this compound are recognized as pharmacophores that can interact with cannabinoid receptors, warranting further investigation into its potential, if any, for CB1R modulation.

Elucidation of Intracellular Signaling Pathways and Cellular Mechanisms

The primary mechanism of action for the related herbicide Propanil is the inhibition of photosystem II in plants, which disrupts the electron transport chain. wikipedia.orgresearchgate.net This disruption leads to a massive increase in oxidative stress, a condition that is known to activate multiple intracellular signaling pathways in non-plant organisms as well. wikipedia.orgresearchgate.net

In animal models, Propanil exposure has been shown to activate several stress-related and inflammatory signaling cascades. nih.gov Studies on Propanil-induced toxicity have demonstrated the activation of:

NF-κB Pathway : Increased expression of the NF-κB p65 subunit indicates the activation of this central regulator of inflammation, which controls the expression of iNOS, COX-2, and various pro-inflammatory cytokines. nih.gov

MAPK Pathways : Propanil exposure leads to elevated levels of stress-activated protein kinases/c-Jun N-terminal kinase (SAPK/JNK) and p38 mitogen-activated protein kinase (p38 MAPK). nih.gov These pathways are critical in responding to cellular stressors, including oxidative stress, and can mediate both inflammatory and apoptotic outcomes.

STAT-3 Pathway : The signal transducer and activator of transcription 3 (STAT-3) is also implicated in the response to Propanil, playing a role in mediating cytokine signaling and the inflammatory response. nih.gov

Given these findings for a structurally analogous compound, it is plausible that this compound could engage similar intracellular signaling pathways, particularly those sensitive to oxidative stress and inflammatory triggers.

Despite a comprehensive search for scientific literature, detailed pharmacokinetic and metabolic research data for the specific compound “this compound” is not available in the public domain. Studies detailing its in vitro metabolic stability, in vivo pharmacokinetic profile in preclinical models, and specific metabolic pathways have not been published in accessible scientific journals or databases.

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information for the specified sections and subsections. The required data from hepatic microsomal studies, characterization of metabolic pathways, in vivo absorption, distribution, elimination characteristics, mass balance studies, and plasma clearance kinetics for this particular compound are absent from the available scientific literature.

Pharmacokinetic and Metabolic Research in Preclinical Models

Comparative Metabolism Across Species

Comprehensive searches of scientific literature and toxicology databases did not yield specific studies detailing the comparative metabolism of 2-chloro-N-(4-chlorophenyl)propanamide across different preclinical species. While research exists on the metabolism of structurally related compounds, such as other chlorinated anilides and N-phenylpropanamides, direct comparative metabolic data for this compound in common preclinical models like rats, mice, and dogs is not publicly available.

The metabolism of xenobiotics can vary significantly between species due to differences in the expression and activity of metabolic enzymes, such as cytochrome P450s and conjugating enzymes. Therefore, direct extrapolation from related compounds may not accurately represent the metabolic fate of this compound.

For instance, studies on other chloroanilide compounds have demonstrated species-specific differences in metabolic pathways, including hydroxylation of the aromatic ring, hydrolysis of the amide bond, and subsequent conjugation reactions. The positions of hydroxylation and the types of conjugates formed (e.g., glucuronide or sulfate (B86663) conjugates) can differ between rats and dogs. However, without specific experimental data for this compound, it is not possible to construct a detailed and accurate comparison of its metabolism across different preclinical species.

Due to the absence of specific research findings on the comparative metabolism of this compound, no data tables can be generated at this time. Further research, including in vitro studies with liver microsomes from different species and in vivo studies in relevant animal models, would be necessary to elucidate the comparative metabolic profiles of this compound.

Analytical Methodologies for Research Quantification and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like 2-chloro-N-(4-chlorophenyl)propanamide. Its versatility and sensitivity make it ideal for quantification and purity assessment.

Developing an HPLC method for the quantification of this compound involves a systematic approach to optimize the separation of the analyte from matrix components and potential impurities. smatrix.com A reversed-phase (RP-HPLC) method is typically preferred for a molecule of this polarity.

The development process focuses on several key parameters:

Column Selection: A C18 column is a common starting point, offering excellent retention and separation for a wide range of organic molecules. Column dimensions (e.g., 150 mm length, 4.6 mm internal diameter, 5 µm particle size) are chosen to balance resolution, analysis time, and solvent consumption.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (e.g., water or a buffer like phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The ratio of these components is adjusted to achieve optimal retention time and peak shape for this compound. For instance, an isocratic elution with a mobile phase of Acetonitrile:Water (60:40 v/v) might be employed. pensoft.net

Flow Rate and Temperature: A flow rate of 1.0 mL/min is standard for analytical columns of 4.6 mm i.d. pensoft.net The column temperature is often controlled (e.g., at 30 °C) to ensure retention time reproducibility. pensoft.net

Detection Wavelength: A UV/VIS detector is commonly used. The wavelength for detection is selected at the absorbance maximum (λmax) of this compound to ensure maximum sensitivity. This is typically determined by scanning a standard solution of the compound across a range of UV wavelengths. A wavelength of approximately 245 nm would be characteristic for the chlorophenyl moiety.

For quantification in biological matrices such as plasma or tissue homogenates, a sample preparation step is essential to remove interfering substances like proteins and lipids. onlinepharmacytech.info This often involves protein precipitation with acetonitrile or methanol, followed by centrifugation, or more complex procedures like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for cleaner extracts and improved sensitivity.

Table 1: Example RP-HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Instrument | HPLC system with UV/VIS Detector |

| Column | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water (60:40, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~5.8 min |

Method validation is a critical step to demonstrate that the developed analytical procedure is suitable for its intended purpose. pensoft.net Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). scispace.com

Linearity: This parameter establishes the relationship between the concentration of the analyte and the analytical signal. The method's linearity is assessed by analyzing a series of standard solutions of this compound at different concentrations. The resulting peak areas are plotted against concentration, and a linear regression analysis is performed. A correlation coefficient (r²) value of >0.999 is typically required to demonstrate good linearity. researchgate.net

Precision: Precision measures the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Repeatability (Intra-day precision): Assessed by analyzing replicate samples during the same day.

Intermediate Precision (Inter-day precision): Assessed by analyzing replicate samples on different days, often by different analysts or using different equipment. An RSD of <2% is generally considered acceptable. pensoft.net

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is determined by performing recovery studies, where a known amount of this compound is spiked into a blank matrix. The percentage recovery is then calculated. Acceptance criteria for accuracy are typically within 98-102%. pensoft.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters define the sensitivity of the method.

LOD: The lowest concentration of the analyte in a sample that can be detected but not necessarily quantified with precision and accuracy. npra.gov.my

LOQ: The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. npra.gov.my These values are often calculated based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve. tbzmed.ac.ir

Table 2: Summary of HPLC Method Validation Parameters

| Validation Parameter | Typical Acceptance Criteria | Example Result |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Concentration Range | - | 1 - 100 µg/mL |

| Precision (RSD %) | ≤ 2% | 0.85% (Intra-day), 1.25% (Inter-day) |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% ± 1.1% |

| Limit of Detection (LOD) | - | 0.1 µg/mL |

| Limit of Quantification (LOQ) | - | 0.3 µg/mL |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Advanced Quantification and Structural Confirmation

For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices at very low concentrations, LC-MS/MS is the preferred technique. rsc.org It combines the separation power of HPLC with the sensitive and specific detection capabilities of tandem mass spectrometry.

The LC part of the method is often similar to the HPLC method described above, though faster gradients and smaller column dimensions (e.g., 2.1 mm i.d.) may be used. The eluent from the LC column is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar to moderately polar molecules like this compound.

In the mass spectrometer, the parent ion corresponding to the protonated molecule [M+H]⁺ of this compound is selected in the first quadrupole (Q1). This parent ion is then fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces background noise, allowing for very low limits of quantification. The technique is also invaluable for structural confirmation of the analyte and for the identification of unknown metabolites or degradation products. qub.ac.uk

Gas Chromatography (GC) for Purity Assessment in Synthesis Research

Gas Chromatography is a powerful technique for assessing the purity of volatile and thermally stable compounds. It is particularly useful in a synthesis research setting for monitoring the presence of volatile starting materials, intermediates, or by-products. For this compound, which has moderate volatility, GC analysis with a flame ionization detector (GC-FID) can be an effective method for purity assessment.

A typical GC method would involve dissolving the sample in a suitable solvent (e.g., acetone (B3395972) or ethyl acetate) and injecting it into the GC system. The compound would be separated from other volatile components on a capillary column (e.g., a DB-5 or HP-5, which have a 5% phenyl-methylpolysiloxane stationary phase). The oven temperature would be programmed to ramp from a lower temperature to a higher one to ensure the elution of all components of interest. The peak area percentage of this compound relative to the total area of all peaks provides a measure of its purity.

Impurity Profiling and Identification of Degradation Products in Research Batches

Impurity profiling is the identification and quantification of all potential impurities in a research batch. molnar-institute.comnih.gov These impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the compound over time (degradation products). irjet.netjournaljpri.com

A stability-indicating HPLC method, like the one described in section 9.1.1, is essential for this purpose. Such a method must be able to separate the main compound from all potential impurities and degradation products. nih.gov To develop this method, forced degradation studies are performed. In these studies, the compound is subjected to harsh conditions such as acid, base, oxidation, heat, and light to intentionally induce degradation. nih.gov

The resulting mixtures are then analyzed by HPLC, often with a photodiode array (PDA) detector to check for peak purity, and by LC-MS/MS to identify the structures of the degradation products based on their mass-to-charge ratios and fragmentation patterns.

Potential process-related impurities for this compound could include:

4-chloroaniline (B138754): A starting material.

2-chloropropionic acid: A starting material or hydrolysis product.

Over-reacted or side-reaction products: Depending on the specific synthesis route.

Potential degradation products could include:

4-chloroaniline and 2-chloropropionic acid: Formed via hydrolysis of the amide bond.

The identification and control of these impurities are vital for ensuring the quality, consistency, and reliability of research findings related to this compound. researchgate.net

Environmental Fate and Biodegradation Research

Assessment of Biodegradation Pathways and Rates in Various Environmental Compartments

No information is available on the microbial degradation of 2-chloro-N-(4-chlorophenyl)propanamide in soil, sediment, or water. Studies identifying key microbial species or enzymatic pathways involved in its breakdown have not been published.

Photodegradation Studies in Aqueous and Soil Environments

There are no documented studies on the photodegradation of this compound. The effects of sunlight on its persistence in water or on soil surfaces, including its half-life under various light conditions, have not been investigated.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(4-chlorophenyl)propanamide in academic laboratories?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-chloroaniline with chloroacetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under nitrogen atmosphere, followed by purification via recrystallization using ethanol/water mixtures . Optimization of reaction conditions (e.g., temperature, stoichiometry) is critical to achieving yields >75%. Characterization via and NMR is essential to confirm structural integrity, with peaks corresponding to the aromatic protons (δ 7.2–7.4 ppm) and the chloroacetamide moiety (δ 4.2–4.4 ppm) .

Q. How can the solubility of this compound be experimentally determined in binary solvent systems?

- Methodological Answer : Use the polythermal method to measure solubility across temperatures (e.g., 267–332 K) in solvent mixtures like acetone/hexane or ethyl acetate/hexane. Employ in situ focused beam reflectance measurement (FBRM) to detect saturation points and generate solubility curves. Data can be modeled using the Apelblat equation or λh model, which correlate temperature and solvent composition to solubility . For example, solubility in acetone/hexane increases from 0.12 mol/kg at 269 K to 0.45 mol/kg at 318 K, demonstrating temperature dependence .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR identifies aromatic protons (4-chlorophenyl group) and the chloroacetamide methylene group (δ 4.2–4.4 ppm). NMR confirms carbonyl (δ ~170 ppm) and aromatic carbons .

- FT-IR Spectroscopy : Peaks at ~1650 cm (C=O stretch) and ~1540 cm (N–H bend) validate the amide linkage .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion confirmation (e.g., [M+H] at m/z 232.05) .

Advanced Research Questions

Q. How can computational modeling predict solubility and phase behavior of this compound?

- Methodological Answer : The Apelblat equation and NRTL (nonrandom two-liquid) model are used to predict solubility in solvent mixtures. These models account for activity coefficients and thermodynamic interactions, achieving <5% average relative deviation (ARD%) from experimental data . Molecular dynamics simulations (e.g., using COSMO-RS) can further elucidate solvent-solute interactions, aiding in solvent selection for crystallization .

Q. What crystallographic strategies resolve the compound’s structural conformation?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and packing motifs. For example, the amide C=O bond length is typically ~1.23 Å, and the dihedral angle between aromatic and amide planes is ~15° . Synchrotron radiation may enhance resolution for polymorphic studies .

Q. How are polymorphic forms analyzed and distinguished?